methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfamoyl-linked pyrazole moiety. The pyrazole ring is further functionalized with a 2,3-dihydro-1,4-benzodioxinylmethyl group. This structure combines multiple pharmacophores:
- Sulfamoyl bridge: Enhances hydrogen-bonding capacity and solubility.
- Pyrazole: A versatile heterocycle often associated with biological activity.
- Benzodioxin: A fused oxygen-containing ring system that may influence metabolic stability and binding affinity.
Properties
IUPAC Name |
methyl 3-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-25-18(22)17-16(6-7-28-17)29(23,24)20-12-8-19-21(9-12)10-13-11-26-14-4-2-3-5-15(14)27-13/h2-9,13,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGXHJCILHFTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
Core Heterocycles: The target compound’s thiophene-2-carboxylate core differs from Example 62’s chromen-4-one and the tetrahydroimidazopyridine in . The benzodioxin group in the target compound is unique among the analogs, offering enhanced oxygen-mediated solubility compared to nitro or cyano substituents in .
Substituent Effects :
- The sulfamoyl bridge in the target compound contrasts with the carbamoyl group in . Sulfamoyl groups generally exhibit stronger hydrogen-bonding capacity, which could improve target engagement in biological systems.
- The pyrazole ring in the target compound is alkylated with a benzodioxinylmethyl group, whereas Example 62 features a pyrazolo[3,4-d]pyrimidine fused system, which may confer greater planarity and rigidity.
Physicochemical Properties :
- Melting points for analogs range from 227°C to 245°C, suggesting that similar heterocyclic systems with polar substituents (e.g., esters, nitro groups) form stable crystalline solids. The target compound’s melting point is likely within this range.
- Molecular weights vary significantly (369.4–560.2), reflecting differences in substituent bulk. The benzodioxin group in the target compound may increase its molecular weight compared to simpler analogs like .
Biological Activity
Methyl 3-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article focuses on its biological profile, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Molecular Formula : C17H18N4O5S
- Molecular Weight : 382.41 g/mol
- CAS Number : 1795455-09-2
This structure includes a thiophene ring, a benzodioxin moiety, and a pyrazole group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific data on efficacy is limited.
Anticancer Studies
A study evaluated the anticancer potential of compounds similar to this compound. The results demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results indicate that compounds with similar structures may serve as promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that it possesses moderate antibacterial properties, which could be enhanced through structural modifications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Position : Compounds with ortho-substituents on the phenolic ring exhibited better activity compared to meta or para substitutions.
- Number of Substituents : Increasing the number of substituents generally decreased cytotoxicity.
- Incorporation of Functional Groups : The presence of sulfonamide groups contributed to improved binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
